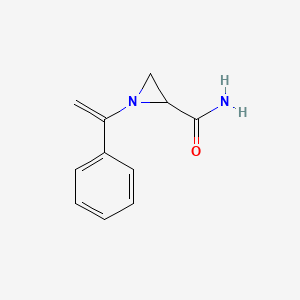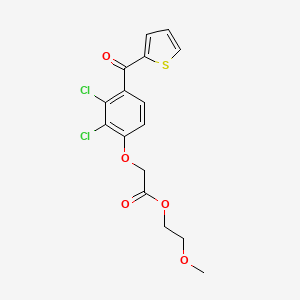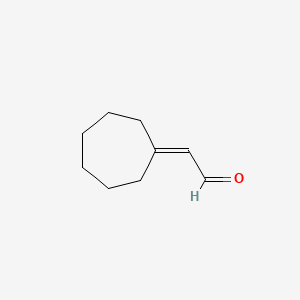![molecular formula C9H18N2O4 B14439966 Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate CAS No. 79448-19-4](/img/structure/B14439966.png)
Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate: is a chemical compound with the molecular formula C9H18N2O4 . It contains a total of 33 atoms, including 18 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . The compound features several functional groups, such as an ester, an N-nitroso group, a hydroxyl group, and a secondary alcohol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate can be achieved through various methods. One common approach involves the nitration of alkanes at high temperatures in the vapor phase . Another method includes the direct substitution of hydrocarbons with nitric acid or displacement reactions with nitrite ions . Additionally, the oxidation of primary amines can also yield nitro compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nitroso derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 3-[(4-hydroxybutyl)(nitroso)amino]propanoate
Comparison: Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate is unique due to its specific functional groups and molecular structure. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
79448-19-4 |
|---|---|
Fórmula molecular |
C9H18N2O4 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
methyl 3-[4-hydroxypentyl(nitroso)amino]propanoate |
InChI |
InChI=1S/C9H18N2O4/c1-8(12)4-3-6-11(10-14)7-5-9(13)15-2/h8,12H,3-7H2,1-2H3 |
Clave InChI |
KKWKCRFZMOHGEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN(CCC(=O)OC)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)





![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)



![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)

